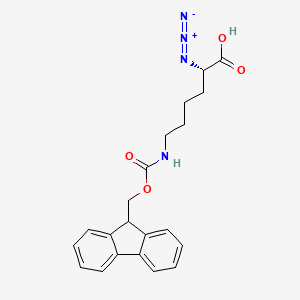

(s)-2-Azido-6-(fmoc-amino)caproic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(s)-2-Azido-6-(fmoc-amino)caproic acid” is a compound that belongs to the family of Fmoc-amino acids .

Synthesis Analysis

The synthesis of Fmoc-amino acids, including “this compound”, involves a solid-phase protocol leading to selectively protected amino alcohol intermediates, followed by oxidation . This synthesis can yield the desired di- or polycationic amino acid building blocks in gram-scale amounts . The chiral auxiliary used in this protocol can be >90% recovered and reused .Molecular Structure Analysis

The empirical formula of “this compound” is C21H23NO4 . The molecular weight of the compound is 353.41 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include asymmetric alkylation of chiral Ni (II)-complex of glycine Schiff base with CF3 (CH2)3 I .Physical And Chemical Properties Analysis

Fmoc-amino acids, including “this compound”, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .Mecanismo De Acción

Target of Action

The primary target of (S)-2-Azido-6-(Fmoc-amino)caproic acid is the amino group of proteins and peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protecting group for the amino group during peptide synthesis . This protection is crucial in the stepwise addition of amino acids in solid-phase peptide synthesis, preventing unwanted side reactions .

Mode of Action

The compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the controlled stepwise construction of peptides .

Biochemical Pathways

The compound plays a key role in the biochemical pathway of solid-phase peptide synthesis . The Fmoc group’s introduction and removal allow for the sequential addition of amino acids to a growing peptide chain . This process affects the peptide synthesis pathway, enabling the production of complex peptides with a high degree of control .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the fmoc group, which could affect its solubility and stability .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with a high degree of control over the sequence and length . The Fmoc group’s ability to protect amino groups during synthesis and be removed under controlled conditions allows for the precise construction of peptides .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction . The Fmoc protection and deprotection processes are sensitive to pH, with the Fmoc group being stable under acidic conditions and removable under basic conditions . Additionally, the reaction is reported to be environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (s)-2-Azido-6-(fmoc-amino)caproic acid is its specificity for lysine residues in proteins. This allows for site-specific labeling or modification of proteins, which can be useful in studying protein function and interactions. However, the use of this compound requires specialized knowledge and equipment, and improper use can lead to false results or damage to the protein.

Direcciones Futuras

There are many potential future directions for the use of (s)-2-Azido-6-(fmoc-amino)caproic acid in scientific research. One area of interest is the development of new bioorthogonal handles that can be introduced into proteins using similar techniques. Another area of interest is the use of this compound in the study of protein dynamics and turnover, as well as its potential use in drug discovery and development.

Métodos De Síntesis

The synthesis of (s)-2-Azido-6-(fmoc-amino)caproic acid involves a multi-step process that begins with the protection of lysine using the Fmoc (9-fluorenylmethyloxycarbonyl) group. This is followed by the addition of an azide group to the lysine side chain using copper-catalyzed azide-alkyne cycloaddition. The resulting product is then deprotected to yield this compound.

Aplicaciones Científicas De Investigación

(s)-2-Azido-6-(fmoc-amino)caproic acid is commonly used in scientific research as a tool for labeling and modifying proteins. It can be used to introduce a bioorthogonal handle into a protein, allowing for site-specific labeling or conjugation with other molecules. This technique is particularly useful in the study of protein-protein interactions and protein localization within cells.

Análisis Bioquímico

Biochemical Properties

The (S)-2-Azido-6-(fmoc-amino)caproic acid plays a significant role in biochemical reactions due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Cellular Effects

Fmoc-modified amino acids have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

It is known that Fmoc-modified amino acids are stable and can be used in various applications due to their inherent hydrophobicity and aromaticity .

Metabolic Pathways

It is known that Fmoc-modified amino acids can be used in peptide synthesis, suggesting that they may be involved in protein metabolism .

Subcellular Localization

Fmoc-modified amino acids have been shown to possess eminent self-assembly features , suggesting that they may be localized in specific compartments or organelles within the cell.

Propiedades

IUPAC Name |

(2S)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETYFSMTHHMLJP-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)

![(4-((4-fluorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2952054.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)

![3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)